molecular formula C6H8F3NO B1416802 3-(Trifluoromethyl)piperidin-2-one CAS No. 1000934-03-1

3-(Trifluoromethyl)piperidin-2-one

Cat. No. B1416802
M. Wt: 167.13 g/mol
InChI Key: WDEBTTOBFKEZBC-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)piperidin-2-one is a chemical compound with the molecular formula C6H8F3NO and a molecular weight of 167.13 . It is a solid substance stored in dry conditions at 2-8°C .


Molecular Structure Analysis

The InChI code for 3-(Trifluoromethyl)piperidin-2-one is 1S/C6H8F3NO/c7-6(8,9)4-2-1-3-10-5(4)11/h4H,1-3H2,(H,10,11) . This indicates that the compound has a piperidinone ring with a trifluoromethyl group attached.


Physical And Chemical Properties Analysis

3-(Trifluoromethyl)piperidin-2-one is a solid substance stored in dry conditions at 2-8°C . It has a molecular weight of 167.13 and a molecular formula of C6H8F3NO .

Scientific Research Applications

Synthesis of Enantioenriched 3-Substituted 2-(Trifluoromethyl)piperidines

Research has demonstrated the synthesis of 3-substituted 2-(trifluoromethyl)piperidines by ring expansion of (trifluoromethyl)prolinols, obtained from L-proline. This process involves an aziridinium intermediate and is notable for its regio- and diastereoselective nature (Rioton et al., 2015).

Facile Synthesis of Fluorinated N-Heterocycles

Another study reports a simple and efficient method to access fluorinated and trifluoromethylthio-piperidines. These compounds are important for discovery chemistry and can be chemoselectively derivatized with high diasterecontrol (García-Vázquez et al., 2021).

Ring Contraction to Synthesize 2-Substituted 2-(Trifluoromethyl)pyrrolidines

A study has achieved ring contraction of 3-hydroxy-3-(trifluoromethyl)piperidines via an aziridinium intermediate, facilitating the synthesis of a series of 2-substituted 2-(trifluoromethyl)pyrrolidines with a quaternary center at the C2 position (Feraldi‐Xypolia et al., 2015).

Selective Hydrogenation to Piperidin-3-ones

Selective hydrogenation of 3-hydroxypyridinium salts using an iridium catalyst provides direct access to piperidin-3-one derivatives. This process is noted for its mild conditions, high chemoselectivity, and practicality for synthesizing piperidin-3-ones (Huang et al., 2015).

Trifluoromethoxylation of Unactivated Alkenes

A novel catalytic trifluoromethoxylation of unactivated alkenes has been developed. This method results in the selective formation of 3-OCF3 substituted piperidines in good yields (Chen et al., 2015).

Multicomponent Reaction for Piperidine Synthesis

A multicomponent one-pot synthesis of functionalized piperidine derivatives has been developed using a low-cost and environmentally benign Bi(NO3)3·5H2O catalyst. This method is highlighted for its atom-economy and eco-friendliness (Brahmachari & Das, 2012).

Synthesis of Piperidin-3-ones

Research has also explored the synthesis of piperidin-3-ones through the selective hydrogenation of 3-hydroxypyridinium salts using an iridium catalyst. This process offers high yields and scalability, making it practical for synthesizing these organic intermediates (Huang et al., 2015).

Safety And Hazards

The safety information for 3-(Trifluoromethyl)piperidin-2-one includes several hazard statements: H302, H315, H319, H332, and H335. The precautionary statements include P261, P280, and P305+P351+P338 .

Future Directions

Piperidines, which include 3-(Trifluoromethyl)piperidin-2-one, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

3-(trifluoromethyl)piperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F3NO/c7-6(8,9)4-2-1-3-10-5(4)11/h4H,1-3H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDEBTTOBFKEZBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)NC1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Trifluoromethyl)piperidin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Trifluoromethyl)piperidin-2-one
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Citations

For This Compound
1
Citations
S Trofymchuk, MY Bugera, AA Klipkov… - The Journal of …, 2020 - ACS Publications
Diverse trifluoromethyl-substituted compounds were synthesized by deoxofluorination of cinnamic and (hetero)aromatic carboxylic acids with sulfur tetrafluoride. The obtained products …
Number of citations: 25 pubs.acs.org

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